

An In-depth Technical Guide to Fenfluthrin (CAS Number: 75867-00-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenfluthrin*

Cat. No.: *B3416385*

[Get Quote](#)

This technical guide provides a comprehensive overview of the synthetic pyrethroid insecticide **Fenfluthrin**, intended for researchers, scientists, and drug development professionals. It covers the chemical and physical properties, synthesis, mechanism of action, toxicology, and analytical methods associated with this compound.

Chemical and Physical Properties

Fenfluthrin is a synthetic pyrethroid characterized by its pentafluorobenzyl ester structure. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Fenfluthrin**

Property	Value	Source
CAS Number	75867-00-4	
Molecular Formula	C ₁₅ H ₁₁ Cl ₂ F ₅ O ₂	
Molecular Weight	389.15 g/mol	
IUPAC Name	(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethyl)-2,2-dimethylcyclopropane-1-carboxylate	
Synonyms	NAK 1654, Pentafluorobenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate	
Physical State	Presumed to be a viscous oil or solid at room temperature	
Solubility	Expected to have low water solubility and good solubility in organic solvents like acetone, acetonitrile, and toluene	

Synthesis

The synthesis of **Fenfluthrin**, like other pyrethroids, typically involves the esterification of a cyclopropanecarboxylic acid derivative with a corresponding alcohol. A general synthetic approach is outlined below.

Experimental Protocol: Formal Synthesis of Fenfluthrin

A plausible synthetic route to **Fenfluthrin** involves the esterification of 3-(2,2-dichloroethyl)-2,2-dimethylcyclopropanecarboxylic acid chloride with pentafluorobenzyl

alcohol. A magnesium-prompted approach for a related synthesis has been described, which involves the formation of a polyfluoroaryl carbinol.

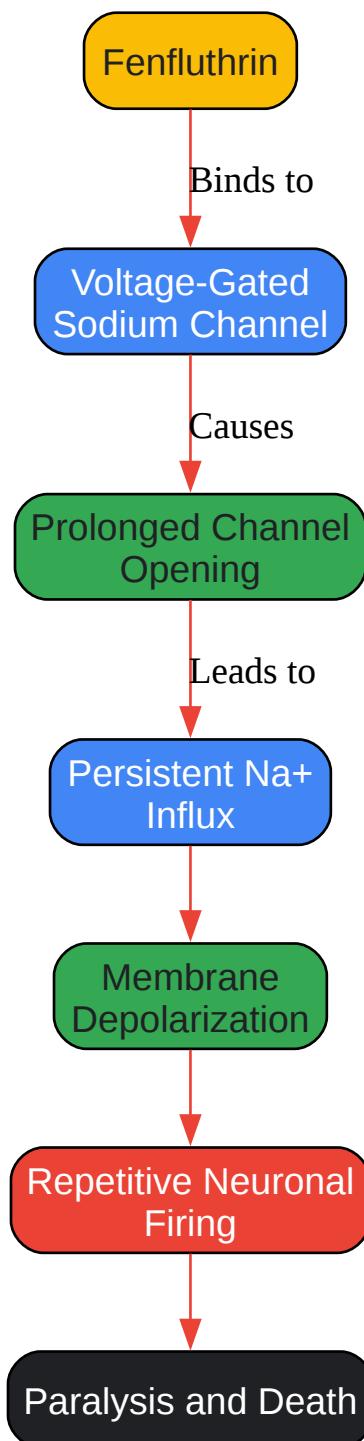
Materials:

- 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
- Thionyl chloride or other chlorinating agent
- Pentafluorobenzyl alcohol
- Anhydrous toluene or other suitable aprotic solvent
- Pyridine or other acid scavenger

Procedure:

- Acid Chloride Formation: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride. This reaction is typically carried out in an anhydrous aprotic solvent.
- Esterification: The resulting acid chloride is then reacted with pentafluorobenzyl alcohol in the presence of an acid scavenger like pyridine to yield **Fenfluthrin**. The reaction is typically performed in a solvent such as toluene.
- Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The final product, **Fenfluthrin**, is purified using techniques such as column chromatography.

[Click to download full resolution via product page](#)


General synthetic workflow for **Fenfluthrin**.

Mechanism of Action

Fenfluthrin, as a pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous systems of insects.

Signaling Pathway

Pyrethroids bind to the voltage-gated sodium channels, modifying their gating kinetics. This leads to a prolongation of the open state of the channel, causing a persistent influx of sodium ions. The resulting membrane depolarization leads to repetitive firing of neurons, ultimately causing paralysis and death of the insect.

[Click to download full resolution via product page](#)

Mechanism of action of **Fenfluthrin** on neuronal signaling.

Experimental Protocol: Electrophysiological Analysis

The effect of **Fenfluthrin** on voltage-gated sodium channels can be assessed using electrophysiological techniques such as the two-electrode voltage-clamp method on *Xenopus* oocytes expressing the target sodium channel.

Materials:

- *Xenopus laevis* oocytes
- cRNA encoding the desired sodium channel isoform
- Two-electrode voltage-clamp setup
- Recording solutions (e.g., ND96)
- **Fenfluthrin** stock solution in a suitable solvent (e.g., DMSO)

Procedure:

- Oocyte Preparation and Injection: *Xenopus* oocytes are harvested and injected with cRNA encoding the sodium channel of interest.
- Electrophysiological Recording: After a few days of incubation to allow for channel expression, oocytes are placed in the recording chamber of the two-electrode voltage-clamp setup.
- Current Measurement: Voltage protocols are applied to elicit sodium currents, which are recorded in the absence and presence of varying concentrations of **Fenfluthrin**.
- Data Analysis: The effect of **Fenfluthrin** on parameters such as peak current amplitude, inactivation kinetics, and tail currents is analyzed to determine its modulatory effects on the sodium channel.

Toxicology

The toxicological profile of **Fenfluthrin** is crucial for assessing its safety. Key toxicological parameters are summarized in Table 2.

Table 2: Toxicological Data for **Fenfluthrin**

Parameter	Species	Route	Value	Source
Acute Oral LD ₅₀	Rat	Oral	>90 mg/kg	
Acute Dermal LD ₅₀	Rabbit	Dermal	>2000 mg/kg	

Experimental Protocols for Toxicological Assessment

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed for toxicological testing.

Chronic Toxicity Study (Following OECD Guideline 452): This study is designed to determine the effects of repeated exposure to a substance over a large portion of the lifespan of the test animal.

- **Test Species:** Typically rats.
- **Administration:** The test substance is administered in the diet or drinking water for a period of 12-24 months.
- **Observations:** Animals are observed for clinical signs of toxicity, and parameters such as body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored. A full histopathological examination is performed at the end of the study.

Developmental Toxicity Study (Following OECD Guideline 414): This study assesses the potential for adverse effects on the developing fetus.

- **Test Species:** Typically rats or rabbits.
- **Administration:** The test substance is administered to pregnant females during the period of organogenesis.
- **Observations:** Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.

Reproductive Toxicity Study (Following OECD Guideline 416): This study evaluates the potential effects on reproductive performance and offspring.

- Test Species: Typically rats.
- Administration: The test substance is administered to parental animals before mating, during mating, and through gestation and lactation. The F1 generation is also exposed and assessed for reproductive capability.
- Observations: Parameters such as fertility, gestation length, litter size, and pup viability and growth are recorded.

Environmental Fate

The environmental persistence and degradation of pyrethroids like **Fenfluthrin** are important for understanding their ecological impact.

Hydrolysis: The rate of hydrolysis of pyrethroids is pH-dependent, generally being more rapid under alkaline conditions.

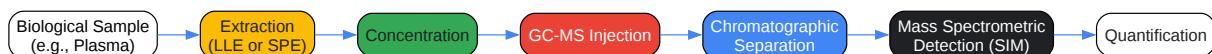
Soil Degradation: Pyrethroids are generally immobile in soil due to their high affinity for organic matter. Degradation in soil occurs through microbial action and photodegradation. The half-life in soil can vary depending on soil type, organic matter content, and microbial activity.

Analytical Methods

Accurate and sensitive analytical methods are essential for the detection and quantification of **Fenfluthrin** in various matrices.

Experimental Protocol: GC-MS Analysis in Biological Matrices (e.g., Plasma)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of pyrethroids in biological samples.


Materials:

- GC-MS system with a suitable capillary column (e.g., HP-5MS)
- Solvents for extraction (e.g., hexane, acetone)

- Internal standard
- Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

- Sample Preparation: A known volume of plasma is spiked with an internal standard and subjected to liquid-liquid or solid-phase extraction to isolate the analyte.
- GC-MS Analysis: The extracted sample is injected into the GC-MS system. The analytes are separated on the GC column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
- Quantification: The concentration of **Fenfluthrin** is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

[Click to download full resolution via product page](#)

Workflow for GC-MS analysis of **Fenfluthrin**.

Experimental Protocol: HPLC Analysis in Environmental Matrices (e.g., Soil)

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of pyrethroids.

Materials:

- HPLC system with a C18 reversed-phase column and a UV or DAD detector
- Solvents for extraction (e.g., acetonitrile, methanol) and mobile phase
- SPE cartridges for cleanup

Procedure:

- **Sample Preparation:** A known weight of soil is extracted with an appropriate solvent mixture. The extract is then cleaned up using SPE to remove interfering substances.
- **HPLC Analysis:** The cleaned extract is injected into the HPLC system. Separation is achieved on the C18 column using a suitable mobile phase gradient.
- **Detection and Quantification:** **Fenfluthrin** is detected by its UV absorbance at a specific wavelength. Quantification is performed using a calibration curve prepared from standards.

This guide provides a foundational understanding of **Fenfluthrin** for scientific and research purposes. Further detailed studies may be required to fully elucidate specific aspects of its behavior and effects.

- To cite this document: BenchChem. [An In-depth Technical Guide to Fenfluthrin (CAS Number: 75867-00-4)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3416385#fenfluthrin-cas-number-75867-00-4\]](https://www.benchchem.com/product/b3416385#fenfluthrin-cas-number-75867-00-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com